Welcome to the BenchChem Online Store!
molecular formula C8H5FN2O2 B1337949 7-Fluoroquinazoline-2,4(1H,3H)-dione CAS No. 76088-98-7

7-Fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B1337949
M. Wt: 180.14 g/mol
InChI Key: TVXRSUFHSHBLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09290460B2

Procedure details

To a mixture of 2-amino-4-fluorobenzoic acid (4.0 g, 26 mmol) and potassium cyanate (3.5 g, 43 mmol) in water (200 mL) was added acetic acid (3 mL, 45 mmol) and the mixture was stirred at room temperature for about 5 h. To the mixture was added NaOH (15 g, 375 mmol) and it was stirred for another 1 h. The mixture was filtered and the solid was mixed in hot water, and it was adjusted to pH=5˜6 by addition of acetic acid. The mixture was filtered and washed with water, dried to give the title compound (3.0 g, 65% yield) as gray solid. MS: m/z 181.1 [M+H]+
Quantity
4 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[O-:12][C:13]#[N:14].[K+].C(O)(=O)C.[OH-].[Na+]>O>[F:11][C:9]1[CH:10]=[C:2]2[C:3]([C:4](=[O:5])[NH:14][C:13](=[O:12])[NH:1]2)=[CH:7][CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)F
Name
potassium cyanate
Quantity
3.5 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for about 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for another 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the solid was mixed in hot water
ADDITION
Type
ADDITION
Details
it was adjusted to pH=5˜6 by addition of acetic acid
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC=C2C(NC(NC2=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.